molecular formula C16H24N2O2 B2592978 Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate CAS No. 2287302-10-5

Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate

Cat. No.: B2592978
CAS No.: 2287302-10-5
M. Wt: 276.38
InChI Key: QOVBMXUNJAADCB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate is a synthetic organic compound with the molecular formula C16H24N2O2. It is characterized by the presence of a tert-butyl ester group, an amino group, and a benzyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

    Formation of the Carboxylate Ester: The carboxylate ester is formed by reacting the protected amino compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate: Contains a phenyl group instead of a benzyl group.

Uniqueness

Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate is unique due to the combination of its tert-butyl ester, amino, and benzyl groups attached to a pyrrolidine ring. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)13-10-18(11-14(13)17)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVBMXUNJAADCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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